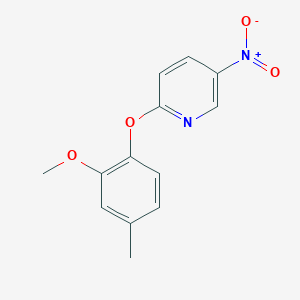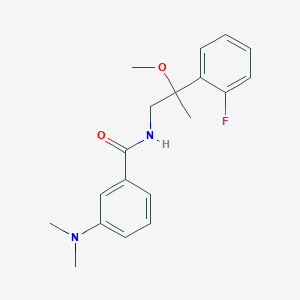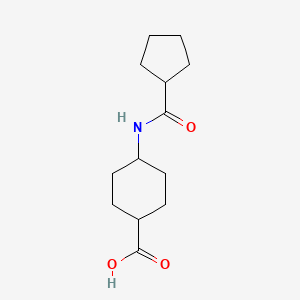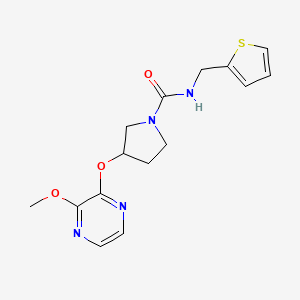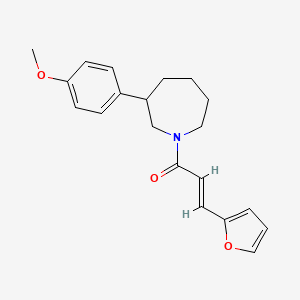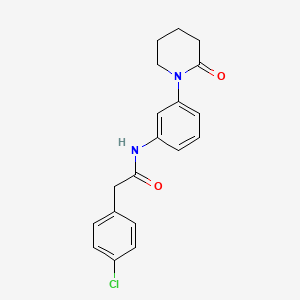
2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C24H24ClN5O3 . It is also known as Apixaban Chloro Impurity .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H24ClN5O3 . Unfortunately, the specific structural details or a diagram of the molecule are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available resources. The molecular weight is reported to be 465.93 .Scientific Research Applications
Antibacterial Activity and QSAR Studies
Research has highlighted the synthesis and evaluation of derivatives related to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide for their potential antibacterial properties. For instance, compounds have been synthesized and tested for their effectiveness against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The Quantitative Structure-Activity Relationship (QSAR) studies of these compounds offer insights into how structural and physicochemical parameters influence antibacterial activity. This research suggests that certain substituents, particularly those increasing hydrophobicity or steric bulk, can enhance antibacterial efficacy (Desai et al., 2008).
Crystal Structure and Molecular Interaction Analysis
The crystal structures and molecular interactions of related chlorophenyl acetamide compounds have been extensively studied. These studies involve analyzing hydrogen bond formations, such as N–H···O and C–H···Cl/Br, which contribute to the stability and formation of three-dimensional architectures in these compounds. Such analyses are crucial for understanding the physicochemical properties and potential applications of these substances in various scientific domains (Hazra et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives of 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. Research involving novel series of these compounds has demonstrated promising results in inhibiting cancer cell growth, reducing inflammation, and alleviating pain. These findings highlight the potential therapeutic applications of these compounds in treating various conditions (Rani et al., 2014).
Herbicide Action and Metabolism
The chloroacetamide class of compounds, including derivatives similar to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, has been investigated for its use as herbicides. Studies focusing on the mechanism of action and metabolism of these herbicides in various plants demonstrate their effectiveness in controlling annual grasses and broad-leaved weeds. Understanding the biochemical pathways involved in the herbicidal action of chloroacetamides can lead to the development of more efficient and environmentally friendly agricultural chemicals (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-7-14(8-10-15)12-18(23)21-16-4-3-5-17(13-16)22-11-2-1-6-19(22)24/h3-5,7-10,13H,1-2,6,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHMSNHYKYZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

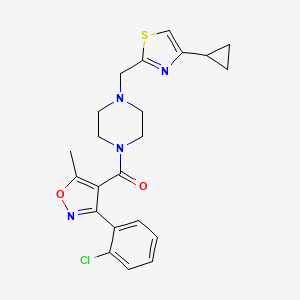
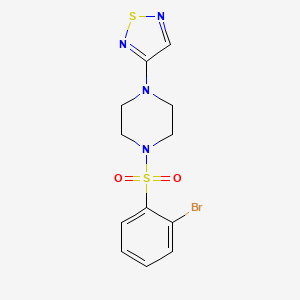
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
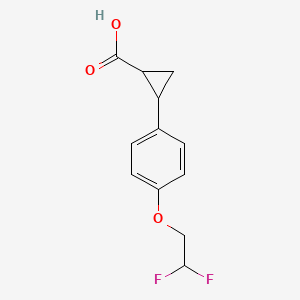
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)
![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
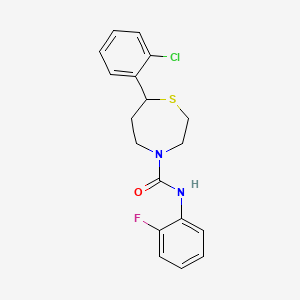
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
